molecular formula C24H27N7O5 B607445 Fgfr4-IN-1

Fgfr4-IN-1

Katalognummer: B607445
Molekulargewicht: 493.5 g/mol
InChI-Schlüssel: ZTYSXMGILYNNJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

FGFR4-IN-1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die Kinase-Domäne von FGFR4 bindet und so dessen enzymatische Aktivität hemmt. Dies verhindert die Phosphorylierung nachgeschalteter Signalmoleküle, wie z. B. des Mitogen-aktivierten Proteinkinase (MAPK)-Weges, der für die Zellproliferation und das Überleben von entscheidender Bedeutung ist . Die Hemmung der FGFR4-Signalübertragung führt zu einem reduzierten Tumorwachstum und einer erhöhten Apoptose in Krebszellen .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist aufgrund seines reversiblen, kovalenten Bindungsmechanismus einzigartig, der eine hohe Selektivität und Potenz ermöglicht und gleichzeitig Off-Target-Effekte minimiert. Diese Verbindung zeigt auch ausgezeichnete pharmakokinetische Eigenschaften, was sie zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Biochemische Analyse

Biochemical Properties

Fgfr4-IN-1 interacts with FGFR4, inhibiting its kinase activity . This interaction is achieved through a reversible-covalent binding interaction, where this compound reacts with a cysteine residue at position 552 in the kinase domain of FGFR4 . This interaction leads to the inhibition of FGFR4, thereby disrupting the downstream signaling pathways it regulates .

Cellular Effects

This compound has significant effects on various types of cells, particularly cancer cells . It influences cell function by inhibiting FGFR4, which in turn disrupts cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress the proliferation of FGF19-positive Hepatocellular Carcinoma (HCC) cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of FGFR4 at the molecular level . This compound binds to FGFR4, leading to the inhibition of its kinase activity . This binding interaction disrupts the activation of several downstream signaling cascades, including the AKT and MAPK pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the FGFR4 signaling pathway . By inhibiting FGFR4, this compound disrupts the downstream signaling pathways, including the AKT and MAPK pathways .

Transport and Distribution

Given its role as an FGFR4 inhibitor, it’s likely that it interacts with FGFR4 at the cell membrane, where FGFR4 is typically located .

Subcellular Localization

The subcellular localization of this compound is likely to be at the cell membrane, where FGFR4 is typically located

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von FGFR4-IN-1 umfasst eine Reihe von chemischen Reaktionen, die von kommerziell erhältlichen Vorprodukten ausgehenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Effizienz zu maximieren und Abfall zu minimieren. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese werden eingesetzt, um die Skalierbarkeit und Reproduzierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: FGFR4-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Fgfr4-IN-1 is a selective inhibitor targeting fibroblast growth factor receptor 4 (FGFR4), a receptor implicated in various cancers, particularly hepatocellular carcinoma (HCC). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical and clinical settings, and its potential as a therapeutic agent.

Overview of FGFR4

FGFR4 is part of the fibroblast growth factor receptor family, which plays critical roles in cell proliferation, differentiation, and survival. It is primarily activated by fibroblast growth factors (FGFs), especially FGF19, which is known to drive oncogenic processes in several cancers, including HCC. Elevated FGFR4 expression has been correlated with poor prognosis in various malignancies, making it a significant target for therapeutic intervention.

This compound functions by selectively inhibiting FGFR4 activity, thereby disrupting the downstream signaling pathways that promote tumor growth and survival. The inhibition of FGFR4 leads to:

  • Decreased Cellular Proliferation : Inhibition of FGFR4 signaling results in reduced proliferation of cancer cells driven by FGF19.
  • Induction of Apoptosis : Targeting FGFR4 can trigger programmed cell death in tumor cells.
  • Inhibition of Tumor Growth : Preclinical studies have shown that this compound can significantly reduce tumor size in models of HCC.

Efficacy in Cancer Models

Preclinical studies demonstrate that this compound effectively inhibits tumor growth in various cancer models. For instance:

  • Hepatocellular Carcinoma : In vitro and in vivo studies indicate that this compound significantly reduces tumor size and proliferation rates in HCC models characterized by high levels of FGF19/FGFR4 signaling .
  • Other Cancers : Research has also shown efficacy in other solid tumors where FGFR4 is overexpressed, such as pancreatic and breast cancers .

Table 1: Summary of Preclinical Studies on this compound

StudyCancer TypeModel UsedKey Findings
HCCMouse modelSignificant reduction in tumor size and proliferation
PancreaticCell linesInhibition of growth in FGFR4-driven models
BreastXenograftDecreased invasion and migration capabilities

Clinical Studies

The transition from preclinical findings to clinical application has been marked by several studies assessing the safety and efficacy of FGFR4 inhibitors like this compound.

Phase I Trials

Recent clinical trials have focused on evaluating the safety profile and preliminary efficacy of FGFR4 inhibitors. For example:

  • Fisogatinib (BLU-554) : A first-in-human phase I study showed that this potent FGFR4 inhibitor was well tolerated among patients with advanced HCC. The overall response rate was 17% among patients with FGF19-positive tumors, validating the role of FGFR4 as a therapeutic target .

Case Study 1: Advanced Hepatocellular Carcinoma

A patient with advanced HCC exhibiting high levels of FGF19 underwent treatment with an FGFR4 inhibitor. Following treatment, imaging studies revealed a significant decrease in tumor burden, corroborating the preclinical findings regarding the efficacy of FGFR4 inhibition.

Case Study 2: Combination Therapy

In another case involving a patient with metastatic colorectal cancer (CRC), treatment with an FGFR4 inhibitor alongside standard chemotherapy resulted in improved outcomes compared to historical controls. This suggests that combining FGFR4 inhibition with existing therapies may enhance therapeutic efficacy .

Eigenschaften

IUPAC Name

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYSXMGILYNNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of Fgfr4-IN-1, and what are its downstream effects in the context of cancer research?

A1: this compound is a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). While its precise mechanism of action isn't detailed in the provided abstracts, FGFR4 inhibitors typically function by blocking the binding of fibroblast growth factors (FGFs) to FGFR4. [] This inhibition disrupts downstream signaling pathways, including those involving AKT and MAPK, which are frequently dysregulated in cancer cells. [] By suppressing these pathways, this compound has been shown to inhibit cell viability, proliferation, migration, and invasion in hepatocellular carcinoma cell lines. []

Q2: The research mentions the role of this compound in regulating PD-L1 expression. Can you elaborate on this connection and its potential implications for cancer therapy?

A2: One study found that this compound could suppress the expression of programmed death-ligand 1 (PD-L1) in hepatocellular carcinoma cells. [] This finding is significant because PD-L1 is an immune checkpoint protein often overexpressed by tumor cells to evade immune surveillance. By downregulating PD-L1, this compound could potentially enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors. []

Q3: What is the role of signal transducer and activator of transcription 3 (STAT3) in the mechanism of action of this compound?

A3: Research suggests that STAT3 is involved in mediating the effects of this compound on PD-L1 expression. [] While this compound can suppress PD-L1, overexpression of STAT3 was found to reverse this inhibitory effect. [] Additionally, STAT3 overexpression promoted cancer cell migration and invasion, counteracting the suppressive effects of this compound on epithelial-mesenchymal transition (EMT). [] These findings highlight the complex interplay between FGFR4 signaling, STAT3 activity, and immune evasion mechanisms in cancer.

Q4: One study mentions the use of “Erdafitinib” in pediatric patients with FGFR alterations. What is the connection between Erdafitinib and this compound?

A4: While not explicitly stated in the provided abstracts, both Erdafitinib and this compound are inhibitors of FGFR. Erdafitinib is a pan-FGFR inhibitor, meaning it targets multiple FGFR subtypes (FGFR1, 2, 3, and 4). [] Depending on its specificity, this compound could be structurally similar to Erdafitinib or represent a distinct chemical entity with a narrower target profile. Further research is needed to confirm any direct relationship between these two compounds.

Q5: What are the potential implications of TAF15's regulation of Fgfr4 for future research directions?

A5: The discovery that the atypical RNA-binding protein TAF15 can regulate Fgfr4 expression in Xenopus tropicalis presents a compelling avenue for further research. [] This finding suggests that targeting TAF15 or its downstream effectors could be a potential strategy for modulating FGFR4 activity in cancer. [] Future studies could investigate the role of this regulatory axis in human cancers and explore its potential as a therapeutic target.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.